1-Amino-4-methyl vs. 1-Amino (Unsubstituted) Pyrrole Carboxamide: Structural Differentiation and Synthetic Utility
1-Amino-4-methyl-1H-pyrrole-2-carboxamide (CAS 310430-79-6; C6H9N3O; MW 139.16) differs from its closest structural analog, 1-amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9; C5H7N3O; MW 125.13), by the presence of a methyl group at the C4-position of the pyrrole ring . This structural distinction is not trivial: the C4-methyl group introduces both steric bulk and electron-donating character absent in the unsubstituted analog, which can influence the compound's performance as a synthetic intermediate in multistep sequences. The compound serves as a key precursor in the synthesis of 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamides, a pharmacologically relevant class of noradrenaline reuptake inhibitors and analgesics [1]. The presence of the 4-methyl group is essential for accessing this specific substitution pattern and the associated biological activity profile, rendering the non-methylated analog unsuitable for this application.
| Evidence Dimension | Molecular weight and substitution pattern (structural identity) |
|---|---|
| Target Compound Data | C6H9N3O; MW 139.16 g/mol; 4-methyl substituent present |
| Comparator Or Baseline | C5H7N3O; MW 125.13 g/mol; No C4 substituent (1-amino-1H-pyrrole-2-carboxamide, CAS 159326-69-9) |
| Quantified Difference | ΔMW = 14.03 g/mol (one methyl group); presence vs. absence of C4-methyl |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; patent evidence for downstream application in 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamide synthesis |
Why This Matters
Procurement of the 4-methyl substituted variant is mandatory for synthetic routes targeting 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamide derivatives, as the methyl group is a required structural element in the final pharmacophore.
- [1] European Patent EP2035375A1. (2009). 1,3-Disubstituted 4-methyl-1H-pyrrole-2-carboxamides and Their Use for the Manufacture of Medicaments. View Source
